molecular formula C14H19BrN2O B7867928 (3-Bromophenyl)(4-(dimethylamino)piperidin-1-yl)methanone

(3-Bromophenyl)(4-(dimethylamino)piperidin-1-yl)methanone

Cat. No.: B7867928
M. Wt: 311.22 g/mol
InChI Key: HAVOXMNDHBXLII-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(dimethylamino)piperidin-1-yl)methanone is an organic compound that features a bromophenyl group and a dimethylaminopiperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 4-(dimethylamino)piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-(dimethylamino)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(4-(dimethylamino)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
  • (3-Fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
  • (3-Methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone

Uniqueness

(3-Bromophenyl)(4-(dimethylamino)piperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

IUPAC Name

(3-bromophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-16(2)13-6-8-17(9-7-13)14(18)11-4-3-5-12(15)10-11/h3-5,10,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVOXMNDHBXLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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